

Spectroscopic Characterization of O-Ethyl Dolutegravir: A Technical Guide

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Compound of Interest

Compound Name: *O-Ethyl Dolutegravir*

Cat. No.: *B15192377*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **O-Ethyl Dolutegravir**, a derivative of the potent HIV integrase inhibitor, Dolutegravir. While direct experimental data for **O-Ethyl Dolutegravir** is not extensively published, this document outlines the expected spectroscopic profiles based on the known data of Dolutegravir and related impurities, such as O-methyl ent-dolutegravir.[1][2] The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed to assist researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of **O-Ethyl Dolutegravir**. These predictions are derived from the structural analysis of the molecule and comparison with spectroscopic data of Dolutegravir and its analogs.

Table 1: Predicted ^1H NMR Chemical Shifts for O-Ethyl Dolutegravir

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl (-O-CH ₂ -CH ₃)	4.0 - 4.2	Quartet (q)	~7.0
Ethyl (-O-CH ₂ -CH ₃)	1.3 - 1.5	Triplet (t)	~7.0
Aromatic Protons	6.8 - 7.5	Multiplet (m)	-
Methine Protons	4.5 - 5.5	Multiplet (m)	-
Methylene Protons	2.0 - 4.0	Multiplet (m)	-
Methyl Proton	1.5 - 1.7	Doublet (d)	~6.5

Table 2: Predicted ¹³C NMR Chemical Shifts for O-Ethyl Dolutegravir

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl Carbons	160 - 180
Aromatic/Olefinic Carbons	110 - 160
Ethyl (-O-CH ₂ -CH ₃)	60 - 70
Aliphatic Carbons	15 - 60
Ethyl (-O-CH ₂ -CH ₃)	14 - 16

Table 3: Predicted Mass Spectrometry Data for O-Ethyl Dolutegravir

Ion	Predicted m/z	Method
[M+H] ⁺	448.16	ESI+
[M+Na] ⁺	470.14	ESI+

M represents the molecular ion of **O-Ethyl Dolutegravir**.

Table 4: Predicted Infrared (IR) Absorption Frequencies for O-Ethyl Dolutegravir

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amide)	3200 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide, Ketone)	1650 - 1750	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O-C Stretch (Ether)	1050 - 1150	Strong
C-F Stretch	1000 - 1350	Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of **O-Ethyl Dolutegravir** by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of the purified **O-Ethyl Dolutegravir** sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample and solvent.

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Process the data similarly to the ^1H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of **O-Ethyl Dolutegravir**.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent (e.g., methanol, acetonitrile).
- Add a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

Data Acquisition:

- Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in positive ion mode.
- Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizing gas pressure of 20-30 psi, drying gas flow rate of 5-10 L/min, and a source temperature of 100-150 °C.
- Record the mass spectrum over a relevant m/z range (e.g., 100-1000).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **O-Ethyl Dolutegravir** by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

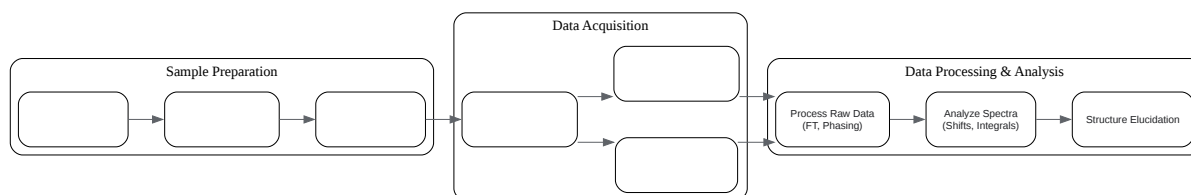
- For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
- Record the sample spectrum.
- The spectrum is typically collected over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

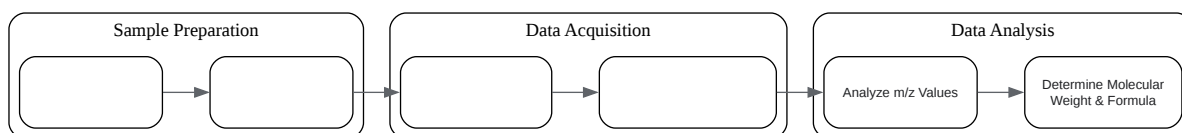
Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of **O-Ethyl Dolutegravir**.



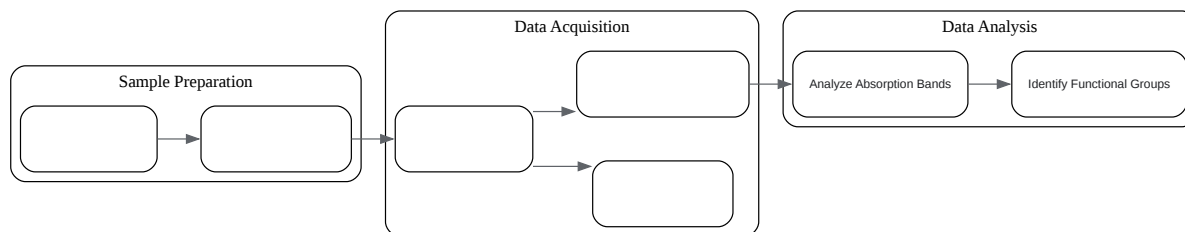
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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for Mass Spectrometry Analysis.



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Caption: Workflow for Infrared Spectroscopy Analysis.

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References

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- 2. researchgate.net [researchgate.net]
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